molecular formula C10H15IO2 B15277780 Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate CAS No. 141046-56-2

Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B15277780
CAS No.: 141046-56-2
M. Wt: 294.13 g/mol
InChI Key: MVAKTRNHVAZPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodobicyclo[321]octane-1-carboxylate is a bicyclic organic compound that features an iodine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate typically involves the iodination of a bicyclic precursor followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic framework. The resulting iodinated intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.

    Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted bicyclic compounds.

    Reduction: Deiodinated bicyclic compounds.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: Utilized in the design and synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylate ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromobicyclo[3.2.1]octane-1-carboxylate
  • Methyl 5-chlorobicyclo[3.2.1]octane-1-carboxylate
  • Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate

Uniqueness

Methyl 5-iodobicyclo[321]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs

Properties

CAS No.

141046-56-2

Molecular Formula

C10H15IO2

Molecular Weight

294.13 g/mol

IUPAC Name

methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C10H15IO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7H2,1H3

InChI Key

MVAKTRNHVAZPCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC(C1)(CC2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.